molecular formula C6H13NO5 B3415341 beta-D-Glucosamine CAS No. 14257-69-3

beta-D-Glucosamine

Cat. No. B3415341
CAS RN: 14257-69-3
M. Wt: 179.17 g/mol
InChI Key: MSWZFWKMSRAUBD-QZABAPFNSA-N
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Description

Beta-D-Glucosamine is an aminoglycan consisting of beta- (1->4)-linked D-glucosamine residues . It plays a role as a plant activator, a Saccharomyces cerevisiae metabolite, a vulnerary, and an elicitor . It is an aminoglycan and an exopolysaccharide .


Synthesis Analysis

The synthesis of beta-D-Glucosamine involves various methods. One method involves the copolymerization of an allyl glucosamine monomer with co-monomers methyl methacrylate (MMA), acrylonitrile (AN), and 2-hydroxyethyl methacrylate (HEMA) via free-radical polymerization of 2,2-azobisisobutyronitrile (AIBN) in dimethylformamide (DMF) .


Molecular Structure Analysis

The molecular structure of beta-D-Glucosamine is based on structures generated from information available in ECHA’s databases . The molecular formula of beta-D-Glucosamine is C6H13NO5 .


Chemical Reactions Analysis

Beta-D-Glucosamine is involved in various chemical reactions. For instance, it has been used in the synthesis of N-substituted-beta-D-glucosamine derivatives that incorporate benzenesulfonamides . It has also been used in the synthesis of allyl glucosamine-based glycopolymers .


Physical And Chemical Properties Analysis

Beta-D-Glucosamine is a component of glycoproteins, proteoglycans, and glycosaminoglycans . Its properties have a fundamental effect on the biological and technological performance of the polymer .

Scientific Research Applications

  • Chemical Properties and Metal Ion Affinity : Beta-D-Glucosamine (β-D-GlcN) and its derivative N-acetyl-D-β-glucosamine (GlcNAc) have been studied for their acidity and metal ion affinity. These properties are crucial in biological systems. Density Functional Theory (DFT) has been used to evaluate their acidity values and metal ion affinity in different complexes, revealing interesting chemical interactions (Mosapour Kotena & Fattahi, 2020).

  • Impact on Type 2 Diabetes : Research on glucosamine's association with the risk of type 2 diabetes (T2D) indicated that its use might be linked to a significantly lower risk of T2D. This inverse association was more pronounced in participants with higher baseline levels of the inflammation marker C-reactive protein (Ma et al., 2020).

  • Biomedical Applications of Hybrid Matrices : The structural changes in hybrid polysaccharide chitosan/1,3-β-D-glucan matrices, which include Beta-D-Glucosamine, have been explored for various biomedical applications. Techniques like ATR FT-IR and Raman spectroscopy provided insights into the molecular structure of these biomaterials (Gieroba et al., 2020).

  • Influence on Viral Replication : Glucosamine's effect on viral replication, particularly in hepatitis B virus (HBV), has been investigated. It was found that GlcN promotes virus replication by inducing autophagic stress, impacting autophagic degradation and MTORC1 signaling (Lin et al., 2020).

  • Improvement of Physical Performance : Studies on trained mice indicated that glucosamine supplementation improves physical performance by influencing mitochondrial content and oxidative stress markers. It may have ergogenic benefits by promoting mitochondrial biogenesis and improving motor coordination (De la Rosa et al., 2021).

  • Production of N-Acetyl-D-Glucosamine : The biochemical characterization of β-N-acetylhexosaminidase from Streptomyces alfalfae showed potential for efficient production of N-Acetyl-D-Glucosamine (GlcNAc), a valuable monosaccharide used in various industries (Lv et al., 2019).

  • c transferase, which catalyzes the addition of N-Acetyl-D-glucosamine (GlcNAc) to proteins, has been studied in the context of cancer progression. Increased expression of this enzyme is a feature of many human cancers, suggesting its potential as a target for cancer therapy (Itkonen, Loda, & Mills, 2021).
  • Enhancement of D-Glucosamine Production in Bacteria : Research has shown that blocking certain pathways in Escherichia coli can significantly increase the production of D-Glucosamine. This has implications for its large-scale production and availability for various uses (Li et al., 2020).

  • Effects on Membrane and Cellular Ionic Homeostasis : Studies on rats have demonstrated that glucosamine can improve ion homeostasis by protecting erythrocyte membrane transporters against age-related alterations. This suggests its potential role in aging and age-related diseases (Saraswat, Kumar, & Rizvi, 2022).

  • Optical Sensors for N-Acetyl-β-D-hexosaminidase : Advances in optical sensors for detecting N-Acetyl-β-D-hexosaminidases, which remove N-acetyl-β-D-glucosamine from various biomolecules, have applications in kidney health, infectious diseases, cancer diagnosis, and treatment of lysosomal disorders (Morsby & Smith, 2022).

  • Use as Biomaterial in Tissue Engineering and Drug Delivery : Chitosan, which consists of β-(1-4)-linked D-glucosamine and N-acetyl-D-glucosamine, is used in tissue engineering, drug delivery systems, and cancer treatment due to its biocompatibility, biodegradability, and other unique properties (Victor et al., 2020).

  • Impact on Gut Health and Microbiota : Glucosamine supplementation has been shown to have functional gut health benefits and induce changes in fecal microbiota and metabolome. This suggests a role in modulating gut health and potentially influencing therapeutic efficacy (Moon et al., 2021).

Future Directions

There are several potential future directions for the use of beta-D-Glucosamine. It has been suggested that a better understanding of the mechanisms of beta-D-Glucosamine recognition could inform attempts to improve host defense against fungal pathogens and utilize soluble and particulate glucans to modulate innate and adaptive immune responses .

properties

IUPAC Name

(2R,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWZFWKMSRAUBD-QZABAPFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)N)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347914
Record name 2-Amino-2-deoxyglucose
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Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS]
Record name Glucosamine hydrochloride
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Product Name

beta-D-Glucosamine

CAS RN

14257-69-3, 90-77-7, 66-84-2
Record name β-D-Glucosamine
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Record name D-Glucopyranose, 2-deoxy-2-Amino-
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Record name beta-D-Glucosamine
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Record name 2-Amino-2-deoxyglucose
Source EPA DSSTox
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Record name Glucosamine hydrochloride
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Record name .BETA.-GLUCOSAMINE, D-
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Record name beta-D-Glucosamine
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Melting Point

88.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name beta-D-Glucosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030091
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
529
Citations
AR Shikhman, NS Greenspan… - Journal of immunology …, 1993 - journals.aai.org
It is well known that antibodies to N-acetyl-beta-D-glucosamine (GlcNAc) cross-react with cardiac valves, skin, and other host tissues. However, molecular targets of these antibodies …
Number of citations: 106 journals.aai.org
AR Shikhman, NS Greenspan… - Journal of immunology …, 1994 - journals.aai.org
Recently, we found that human anti-GlcNAc mAbs reacted with keratin from human skin and recognized specific peptide epitopes of human cytokeratin 14. Our data demonstrate that …
Number of citations: 102 journals.aai.org
AR Shikhman, MW Cunningham - Journal of immunology (Baltimore …, 1994 - journals.aai.org
We discovered recently that a subset of mouse anti-streptococcal mAbs cross-reacted with N-acetyl-beta-D-glucosamine (GlcNAc) and certain cytoskeletal proteins, and recognized …
Number of citations: 107 journals.aai.org
AG Gerbst, T SAHA, NE Nifantiev, YE Tsvetkov, A ROY… - 2015 - dr.iiserpune.ac.in
Cyclo-oligo-(1 -> 6)beta-D-glucosamines functionalized with hydrophobic tails are reported as a new class of transmembrane ion-transport system. These macrocycles with hydrophilic …
Number of citations: 2 dr.iiserpune.ac.in
JA Voynow, RS Kaiser, TF Scanlin, MC Glick - Journal of Biological …, 1991 - Elsevier
… -fucose-N-acetyl-beta-D-glucosaminide alpha 1—-6fucosyltransferase which catalyzes the transfer of fucose from GDP-L-fucose to the asparagine-linked N-acetyl-beta-D-glucosamine …
Number of citations: 96 www.sciencedirect.com
K Kuroiwa, K Katayama, T Miura, T Nagasawa - Biotechnology Advances, 1995 - elibrary.ru
… -acetyl- beta-D-glucosamine derivatives and a method for assaying N-acetyl- beta-D-glucosaminidase activity using the same as substrate are provided. N-Acetyl- beta-D-glucosamine …
Number of citations: 4 elibrary.ru
NE Baĭramova, AB Tuzikov, TV Tyrtysh… - Bioorganicheskaia …, 2007 - europepmc.org
3-Aminopropyl glycoside of 3, 2'-di-O-alpha-L-fucosyl-N-acetyllactosamine (Ley tetrasaccharide) was synthesized. The glycosyl donor, 2-O-acetyl-3, 4, 6-tri-O-benzoyl-alpha-D-…
Number of citations: 2 europepmc.org
CA Kirvan, H Canini, SE Swedo, H Hill… - Frontiers in …, 2023 - frontiersin.org
… Serum IgG subclass response in acute rheumatic fever: IgG2 dominates the response against the group A carbohydrate epitope, N-acetyl-beta-D-glucosamine (GlcNAc) in RHD and SC …
Number of citations: 1 www.frontiersin.org
W UTILIZE, T OR
Number of citations: 2
K Siriwong - 2000 - Chulalongkorn University
Number of citations: 0

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